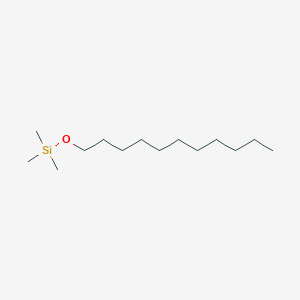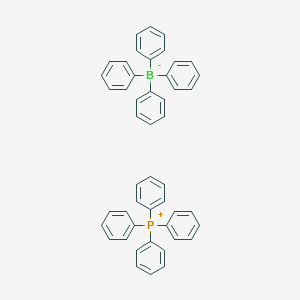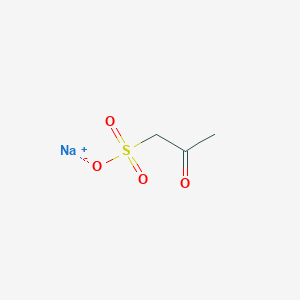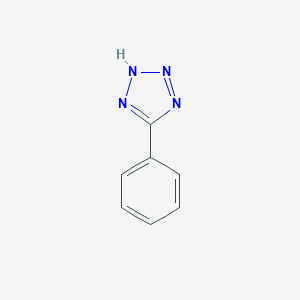
5-Fenil-1H-tetrazol
Descripción general
Descripción
5-Phenyl-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles. It is an aromatic heterocyclic compound with a five-membered ring which is composed of four nitrogen atoms and one carbon atom. The structure of the compound is C5H5N5, and its molecular weight is 129.11 g/mol. 5-Phenyl-1H-tetrazole is a white solid which has a melting point of approximately 155 °C and a boiling point of approximately 253 °C. It is soluble in water and ethanol, and is used in a variety of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
5-Fenil-1H-tetrazol: es un compuesto clave en la síntesis de varios productos farmacéuticos. Su estructura permite la creación de nuevos medicamentos, especialmente aquellos que requieren un anillo de tetrazol como bioisóstero para el grupo ácido carboxílico. Esto es particularmente útil en medicamentos que se dirigen a la hipertensión y otras afecciones cardiovasculares .
Desarrollo agroquímico
En la agroquímica, This compound sirve como precursor en la síntesis de herbicidas y pesticidas. Su reactividad con otros compuestos orgánicos puede conducir al desarrollo de nuevos agroquímicos que son más eficientes y ecológicos .
Generación de compuestos heterocíclicos
Este compuesto es fundamental para generar nuevos compuestos heterocíclicos, como sales de imidazolio y polímeros. Estos compuestos tienen una amplia gama de aplicaciones, incluidas las de catalizadores y en la ciencia de los materiales .
Química de coordinación
This compound: actúa como ligando en la química de coordinación, formando complejos con varios metales. Estos complejos se estudian por su posible uso en catálisis, materiales magnéticos y luminiscencia .
Inhibición de la corrosión
El compuesto se ha investigado por su eficacia en la inhibición de la corrosión de metales como el cobre en entornos salinos. Esto tiene implicaciones para extender la vida útil de las estructuras y componentes metálicos en entornos marinos e industriales .
Síntesis orgánica
En la química orgánica, This compound se utiliza en la síntesis de moléculas orgánicas complejas. Puede actuar como un bloque de construcción para construir estructuras más grandes y complejas con propiedades específicas deseadas .
Química de clic
El compuesto juega un papel importante en las aplicaciones de la química de clic, donde se utiliza para unir moléculas de forma rápida y fiable. Esto tiene implicaciones para el descubrimiento de fármacos y el desarrollo de procesos químicos de alto rendimiento .
Estudios de acoplamiento molecular
This compound: se utiliza en estudios de acoplamiento molecular para predecir la interacción entre los fármacos y sus moléculas diana. Esto ayuda a comprender la eficacia de los fármacos y a diseñar fármacos con mejores propiedades de unión .
Mecanismo De Acción
Target of Action:
5-Phenyl-1H-tetrazole (PT) interacts with specific molecular targets within living organisms. One notable example is its inhibitory effect against copper-alloy corrosion. In a non-toxic manner, PT protects copper artifacts from deterioration caused by environmental factors such as atmospheric humidity and marine aerosols .
Mode of Action:
PT likely forms a protective layer on the copper surface, preventing further corrosion. Its interaction with the metal surface alters the electrochemical properties, hindering the oxidation of copper ions. This protective layer acts as a barrier, shielding the underlying copper from corrosive agents. In contrast, the commonly used and toxic 1H-Benzotriazole (BTA) also achieves corrosion inhibition but at a higher concentration .
Biochemical Pathways:
Analytical techniques such as X-ray photoelectron spectroscopy, micro-Raman spectroscopy, and atomic force microscopy reveal distinct patina compositions and inhibition mechanisms for PT compared to BTA . These insights contribute to its potential use in preserving bronze archaeological and artistic objects.
Action Environment:
Environmental factors significantly influence PT’s efficacy and stability. Factors such as humidity, temperature, and exposure to pollutants affect the formation and stability of the protective layer. Understanding these environmental dynamics is crucial for optimizing PT’s use in heritage conservation.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Phenyl-1H-tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes . It has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Cellular Effects
5-Phenyl-1H-tetrazole has been shown to have a wide range of effects on various types of cells. Its planar structure and electron-donating and withdrawing properties allow it to interact with various cellular components, influencing cell function
Molecular Mechanism
Its planar structure and ability to stabilize electrostatic repulsion of negatively charged ions suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Its stability and resistance to degradation suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
It has been suggested that it may have a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities
Metabolic Pathways
It has been suggested that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 5-Phenyl-1H-tetrazole may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Its solubility in lipids suggests that it may be transported and distributed within cells and tissues via lipid-mediated transport .
Subcellular Localization
Its lipid solubility suggests that it may localize to lipid-rich areas of the cell
Propiedades
IUPAC Name |
5-phenyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUHZGHZWCEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044858 | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18039-42-4 | |
| Record name | 5-Phenyltetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyltetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazole, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-1H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


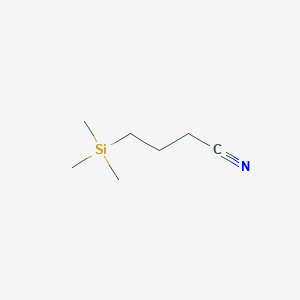
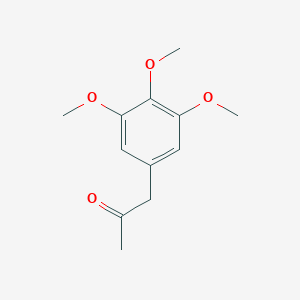
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)




